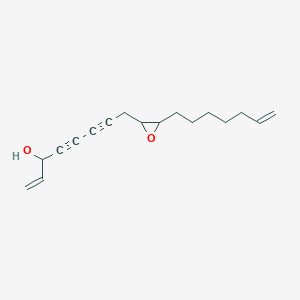
Ginsenoyne A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoyne a belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Ginsenoyne A, a constituent of Panax Ginseng, shows promise in the realm of anti-inflammatory research. A study by Shim, Sung, & Lee (2018) focused on Ginsenoyne C, a related compound, which demonstrated the ability to suppress the production of inflammatory mediators. This suggests potential therapeutic applications for inflammation-related conditions.
Cardiovascular Health
Ginsenosides, including this compound, are being studied for their effects on cardiovascular diseases. Research by Lee & Kim (2014) and Kim (2012) indicates that ginseng and its components may benefit heart disease through properties like antioxidation, improving lipid profiles, and influencing ion channels.
Neuroprotection
This compound might have neuroprotective potential. Fernández-Moriano et al. (2017) in their study found that certain ginsenosides exert neuroprotective effects by protecting against oxidative-stress mediated degeneration in a neuronal model (Fernández-Moriano, González-Burgos, Iglesias, Lozano, & Gómez-Serranillos, 2017).
Antioxidant Effects
This compound is also being researched for its antioxidant properties. A study by Li, Ichikawa, Jin, Hofseth, Nagarkatti, Nagarkatti, Windust, & Cui (2010) on American ginseng highlighted the role of Nrf2, a master transcription factor in anti-oxidative defense systems, suggesting the antioxidant potential of ginseng components.
Cancer Research
This compound and related compounds show potential in cancer research. Yang, Seo, Choi, Park, & Lee (2008) identified various polyacetylenes, including Ginsenoyne-A, from ginseng roots that exhibited cytotoxic activity against human cancer cell lines (Yang, Seo, Choi, Park, & Lee, 2008).
Propiedades
Número CAS |
139163-34-1 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |
Clave InChI |
FTXZFRIHQNXZNH-UHFFFAOYSA-N |
SMILES |
C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
SMILES canónico |
C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


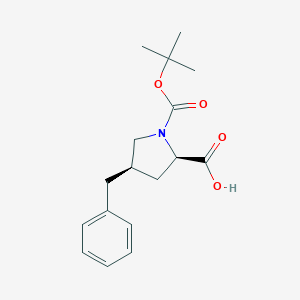
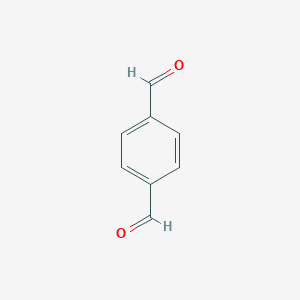
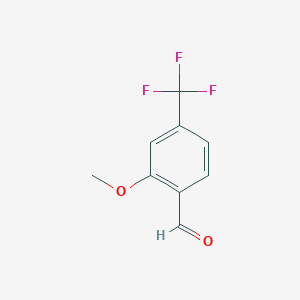
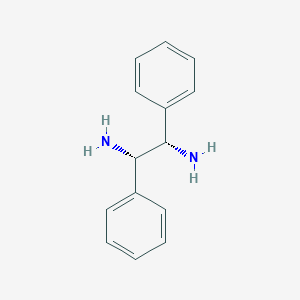
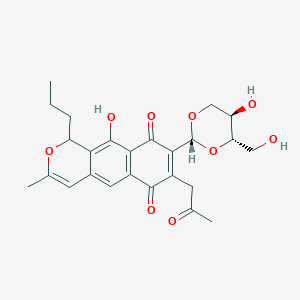
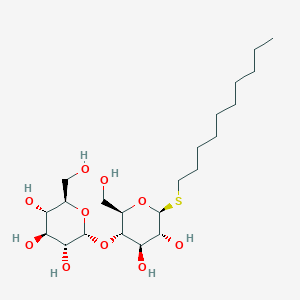
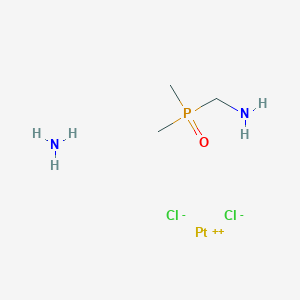
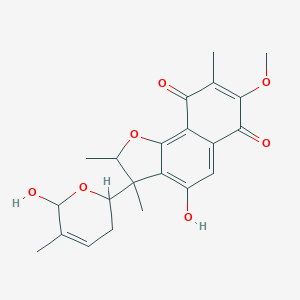
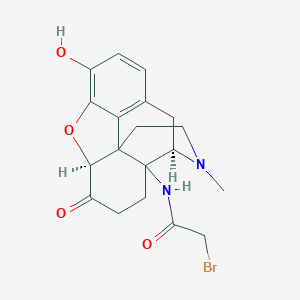
![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)
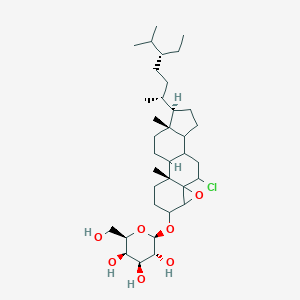
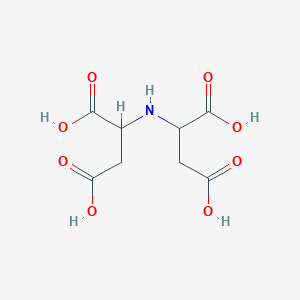
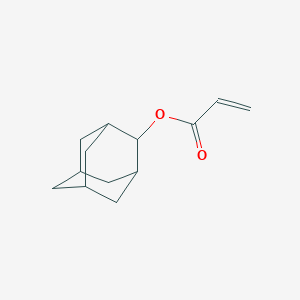
![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
